molecular formula C16H15N3S B5746124 N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5746124
M. Wt: 281.4 g/mol
InChI Key: YYQJMUZUTIQOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as DMPT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act on the central nervous system by increasing the levels of neurotransmitters, such as serotonin and dopamine. N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine may also affect the expression of genes related to growth and metabolism.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects, depending on the dosage and duration of exposure. In livestock, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine supplementation has been shown to increase the levels of growth hormone and insulin-like growth factor-1, as well as improve the digestibility of nutrients. In humans, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been investigated for its potential to reduce symptoms of depression and anxiety, although more research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine also has some limitations, such as its potential toxicity at high doses and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One area of interest is the development of N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine-based drugs for the treatment of depression and anxiety. Another area of research is the optimization of N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine supplementation in livestock to improve growth performance and reduce environmental impact. Additionally, further studies are needed to investigate the potential side effects and long-term safety of N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in both humans and animals.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the potential benefits and risks of N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, it is clear that this compound has the potential to make significant contributions to various scientific fields.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multistep process that involves the condensation of 3,4-dimethylbenzaldehyde and 3-pyridinecarboxaldehyde, followed by a reaction with thiosemicarbazide. The final product is obtained through a purification process, such as recrystallization or chromatography.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been found to have potential applications in various scientific fields, including agriculture, medicine, and environmental science. In agriculture, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to improve the growth performance and feed utilization of livestock, as well as enhance the flavor and aroma of meat products. In medicine, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been investigated for its potential as an antidepressant and anxiolytic agent. In environmental science, N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied for its ability to reduce greenhouse gas emissions from livestock manure.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-5-6-14(8-12(11)2)18-16-19-15(10-20-16)13-4-3-7-17-9-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJMUZUTIQOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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